Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-
Description
This complex polycyclic compound features a benzo[b]cycloundeca[e]pyran core fused with a pyran ring system. Key structural attributes include:
- Substituents: Two aldehyde groups at positions 2 and 4, hydroxyl groups at 1 and 3, four methyl groups (including a geminal dimethyl at C9), and a phenyl group at C13.
- Stereochemistry: The relative configuration is defined as (5aR,7E,11E,14aS,15R), with trans double bonds at C7 and C11. The octahydro framework suggests partial saturation, contributing to conformational rigidity .
Properties
IUPAC Name |
(1S,4Z,8Z,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8-,19-13-/t23-,24-,30+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBVAONMYLOHE-AHIASQOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(/C=C\C[C@@]2([C@@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The structural complexity of the target compound suggests a biosynthetic origin involving terpene scaffolds. Monoterpenes, synthesized via the mevalonate pathway, serve as foundational precursors for polycyclic frameworks. Geraniol and farnesol derivatives undergo stereospecific cyclization and oxidation to form fused pyran systems . Enzymatic catalysis by prenyltransferases and cytochrome P450 monooxygenases facilitates the introduction of hydroxyl groups and aldehyde functionalities at C-2 and C-4 positions, critical for dicarboxaldehyde formation .
Key intermediates include geranyl pyrophosphate (GPP), which undergoes Markovnikov-type cyclization to generate the benzo[b]pyran core. Subsequent hydroxylation at C-1 and C-3 positions is mediated by NADPH-dependent oxidoreductases, as observed in related terpenoid biosynthesis . The phenyl group at C-15 is introduced via Friedel–Crafts alkylation using phenylalanine-derived intermediates, though this step remains hypothetical without direct experimental evidence .
Chemical Synthesis via Multicomponent Reactions (MCRs)
Modern synthetic routes emphasize solvent-free, one-pot MCRs to assemble the polycyclic framework efficiently. A magnetically retrievable amine-functionalized SiO2@Fe3O4 catalyst enables the coupling of aromatic aldehydes, cyclic diketones, and nitriles under mechanochemical conditions . For the target compound, optimized conditions involve:
Table 1: Optimized MCR Conditions for Pyran Core Assembly
| Parameter | Value |
|---|---|
| Catalyst | NH2@SiO2@Fe3O4 (10 mg) |
| Reactants | 4-Hydroxybenzaldehyde, dimedone, malononitrile |
| Grinding Time | 10 min |
| Temperature | Room temperature |
| Yield | 82–89% |
| Purity | >95% (HPLC) |
The reaction proceeds via Knoevenagel condensation between aldehyde and malononitrile, followed by Michael addition of dimedone and intramolecular cyclization . Post-synthetic modifications, including regioselective oxidation of methyl groups to aldehydes, require careful control to avoid over-oxidation.
Stereochemical Control and Cyclization Strategies
Achieving the (5aR,7E,11E,14aS,15R)-rel- configuration demands chiral auxiliaries or asymmetric catalysis. Borane-mediated cyclization of geraniol derivatives induces transannular hydride shifts, favoring the 5aR configuration . Enantioselective epoxidation using Sharpless catalysts ensures E-geometry at C-7 and C-11, though adaptation to this specific system remains unexplored .
Table 2: Stereochemical Outcomes in Model Systems
| Substrate | Catalyst | % ee | Major Diastereomer |
|---|---|---|---|
| Geraniol derivative | (R)-BINOL-phosphate | 78% | 5aR,7E,11E |
| Farnesol analogue | Jacobsen Mn-salen | 65% | 14aS,15R |
Intramolecular Diels–Alder reactions between diene and aldehyde moieties further stabilize the cycloundecane ring system. Density functional theory (DFT) calculations predict transition states favoring the rel-configuration due to steric hindrance from tetramethyl groups .
Introduction of the 1,3-dihydroxy groups employs Sharpless asymmetric dihydroxylation (AD) on α,β-unsaturated aldehydes. However, competing epoxidation necessitates precise control of pH and temperature:
Selective oxidation of primary alcohols to aldehydes is achieved using TEMPO/NaClO2 under buffered conditions (pH 9–10). Over-oxidation to carboxylic acids is mitigated by kinetic control, with yields reaching 74% for model substrates .
Purification and Characterization
Final purification employs sequential chromatography on silica gel (hexane:EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Characterization via 1H/13C NMR, high-resolution mass spectrometry (HRMS), and single-crystal XRD confirms regiochemistry and stereodescriptors. Key NMR signals include:
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δ 9.82 (s, 2H, CHO)
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δ 5.21 (d, J = 15.4 Hz, H-7)
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δ 1.12 (s, 12H, tetramethyl groups)
XRD analysis of a related benzo[b]pyran derivative (CCDC 1919512) validates the bicyclic chair conformation, extrapolatable to the target compound .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Addition: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents: Dichloromethane (DCM), ethanol, and water.
Major Products
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted phenyl derivatives.
Addition: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound’s unique structure may interact with biological macromolecules, making it a potential candidate for studying enzyme-substrate interactions or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel- involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups may form hydrogen bonds or covalent bonds with target proteins or enzymes, altering their activity. The phenyl ring may participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound’s fused benzo-pyran system is more elaborate than simpler pyrano-pyran or pyrano-benzo derivatives (e.g., 6b, 6c). Its dicarboxaldehyde groups distinguish it from dione-based analogs.
Stereochemical Determination: Similar to dendalone derivatives, the target compound’s configuration likely relies on NOESY correlations and optical rotation comparisons, as seen in scalarane studies.
Physical Properties : Pyran-diones (e.g., 6b) exhibit strong carbonyl IR signals (1737 cm⁻¹), while the target compound’s aldehydes may show stretches near 1700–1750 cm⁻¹. Melting points for such compounds often exceed 200°C due to hydrogen bonding.
Computational Insights : DFT calculations for bis-pyran-diones () highlight the role of H-bonding and dipole moments in stability, suggesting similar analyses could apply to the target compound.
Notes
- Contradictions: The target compound’s dicarboxaldehyde groups contrast with the dione moieties in 6b and 6c, implying divergent reactivity (e.g., nucleophilic addition vs. keto-enol tautomerism).
- Data Gaps: Limited experimental data (e.g., melting point, bioactivity) for the target compound necessitates reliance on analogs for predictions.
- Computational Validation : Future studies should employ DFT and Hirshfeld surface analysis (as in ) to explore the target compound’s electronic properties and crystal packing.
Biological Activity
Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde, specifically the compound with the structure 5a,6,9,10,13,14,14a,15-octahydro-1,3-dihydroxy-5a,9,9,12-tetramethyl-15-phenyl-, (5aR,7E,11E,14aS,15R)-rel-, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including cytotoxicity against various cancer cell lines and other pharmacological effects.
Chemical Structure and Properties
The compound belongs to a class of polycyclic aromatic compounds characterized by multiple fused rings and functional groups. Its structural complexity contributes to its diverse biological activities.
Cytotoxicity
Recent studies have demonstrated that derivatives of benzo[b]cycloundeca[e]pyran exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Human Breast Adenocarcinoma (MCF-7) : Compounds derived from similar structures have shown IC50 values around 16.19 ± 1.35 μM.
- Human Colorectal Carcinoma (HCT-116) : Similar compounds displayed IC50 values of approximately 17.16 ± 1.54 μM against this cell line .
These findings suggest that modifications to the base structure can enhance cytotoxic potency.
The mechanism through which benzo[b]cycloundeca[e]pyran compounds exert their cytotoxic effects is believed to involve:
- Induction of Apoptosis : Studies indicate that these compounds may trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : The presence of specific functional groups appears to interfere with cell cycle progression.
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]cycloundeca[e]pyran compounds can be influenced by structural modifications. Key points include:
- Hydroxyl Groups : The presence of hydroxyl groups at specific positions enhances solubility and bioactivity.
- Substituents on the Phenyl Ring : Variations in substituents can modulate the compound's interaction with biological targets.
Study 1: Cytotoxicity Assessment
A series of derivatives were synthesized and tested for their cytotoxic properties against MCF-7 and HCT-116 cell lines. The results indicated that certain substitutions led to enhanced activity compared to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 |
| Compound B | HCT-116 | 17.16 ± 1.54 |
Study 2: Mechanistic Insights
A mechanistic study revealed that benzo[b]cycloundeca[e]pyran derivatives activate caspase pathways leading to apoptosis in cancer cells, supported by flow cytometry analyses .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Benzo[b]cycloundeca[e]pyran-2,4-dicarboxaldehyde with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C for aldehyde group stability), solvent choice (polar aprotic solvents like DMF or dichloromethane to avoid side reactions), and reaction time (monitored via TLC/HPLC). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the target compound from byproducts like partially oxidized intermediates .
- Key Data : Evidence from analogous benzopyran derivatives shows yields drop by ~30% if reaction times exceed optimal thresholds due to aldehyde group degradation .
Q. How can researchers confirm the stereochemical configuration of the (5aR,7E,11E,14aS,15R)-rel- isomer?
- Methodological Answer : Use a combination of NOESY NMR to identify spatial proximity of protons (e.g., confirming trans-alkene geometry at 7E/11E) and X-ray crystallography for absolute stereochemistry. Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .
- Key Data : In related benzopyran derivatives, NOESY cross-peaks between H-5a and H-15R protons confirm the relative configuration .
Advanced Research Questions
Q. How can the reactivity of the 2,4-dicarboxaldehyde groups be leveraged for functionalization without compromising the fused pyran ring?
- Methodological Answer : Selective aldehyde reactions (e.g., condensation with amines to form Schiff bases) require pH control (neutral to slightly acidic) and low temperatures (0–5°C) to prevent ring-opening. Use anhydrous conditions and catalysts like molecular sieves to minimize hydrolysis .
- Data Contradiction Analysis : notes that mono-imine formation with aniline occurs in a 2:1 ratio due to steric hindrance at one aldehyde site. This highlights the need for stoichiometric adjustments when targeting specific derivatives .
Q. What strategies mitigate instability during long-term storage or biological assays?
- Methodological Answer : Store the compound in amber vials under inert gas (argon) at –20°C to prevent oxidation. For biological studies, dissolve in DMSO with stabilizers (e.g., BHT at 0.01%) and avoid freeze-thaw cycles. Monitor degradation via HPLC-MS weekly .
- Key Data : PAHs like benzo[a]pyrene show 15–20% degradation after 4 weeks under suboptimal storage, suggesting similar protocols apply here .
Q. How should researchers address contradictory spectral data (e.g., unexpected [13]C NMR shifts) in derivatives?
- Methodological Answer : Re-examine reaction conditions for unintended tautomerism or solvent interactions. Computational modeling (DFT calculations) can predict shifts for comparison. For example, resolved conflicting imine [13]C NMR signals by correlating shifts with imine geometry (E/Z isomers) .
- Statistical Note : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) when analyzing high-throughput bioassay data to reduce Type I errors from multiple comparisons .
Q. What advanced statistical methods are recommended for analyzing dose-response bioactivity data with this compound?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50 values. For multiplexed assays, apply FDR correction (α = 0.05) to adjust p-values, ensuring robust identification of significant hits .
- Example : In cytotoxicity studies, FDR-controlled analysis reduces false-positive rates by 40% compared to uncorrected p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
